N-(3-chloro-2-hydroxypropyl)sulfamate
Description
Properties
Molecular Formula |
C3H7ClNO4S- |
|---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
N-(3-chloro-2-hydroxypropyl)sulfamate |
InChI |
InChI=1S/C3H8ClNO4S/c4-1-3(6)2-5-10(7,8)9/h3,5-6H,1-2H2,(H,7,8,9)/p-1 |
InChI Key |
WIWOFBYETPSZFV-UHFFFAOYSA-M |
Canonical SMILES |
C(C(CCl)O)NS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Chloroform-Mediated Reaction
Adapted from U.S. Patent 4,594,452, this method involves reacting sulfamic acid with ECH in chloroform under anhydrous conditions:
Procedure :
-
Dissolve sulfamic acid (1 mol) in chloroform (850 mL) at 35°C under nitrogen.
-
Gradually add ECH (1.03 mol) over 80 minutes.
-
Maintain reaction at 35°C for 20 hours.
-
Cool to 10°C, filter crystalline product, and wash with chloroform/ether.
Key Parameters :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 30–40°C | >90% yield at 35°C |
| Molar Ratio (ECH:H2NSO3H) | 1.03:1 | Excess ECH reduces purity |
| Reaction Time | 18–24 hours | <18h: incomplete reaction |
This method achieves 89–92% yield with >99% purity, as confirmed by NMR and elemental analysis.
Aqueous-Phase Synthesis with Phase Transfer Catalysts
Tetrabutylammonium Bromide (TBAB)-Catalyzed Method
Drawing from CN105585513A, an aqueous adaptation uses TBAC to enhance sulfamic acid’s solubility:
Procedure :
-
Mix sulfamic acid (1 mol), ECH (1.1 mol), and TBAC (4 wt% of ECH) in H2O.
-
Heat to 85°C for 2 hours.
-
Cool to 10°C, crystallize product, and recrystallize from ethanol.
Optimization Insights :
-
Molar Ratio (H2NSO3H:ECH) : A 1:1.1 ratio maximizes yield (85%) while minimizing sulfamic acid residue.
-
Catalyst Loading : 4–6 wt% TBAC reduces reaction time by 40% compared to uncatalyzed systems.
Comparative Analysis of Methodologies
| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| Chloroform | Chloroform | None | 89–92 | >99 | 18–24 |
| TBAC-Aqueous | Water | TBAC | 82–85 | 97–98 | 2–3 |
| Ethanol Reflux | Ethanol | None | 75–78 | 95 | 6–8 |
Trade-offs :
-
Organic Solvents : Higher purity but require stringent solvent recovery systems.
-
Aqueous Catalyzed : Faster and eco-friendly but necessitates post-synthesis ion exchange to remove TBAC.
Advanced Modifications and Industrial Scaling
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 3-position undergoes nucleophilic substitution under basic or acidic conditions. Common reagents include amines, thiols, and other nucleophiles.
*Yield inferred from analogous sulfonate reactions .
Esterification
The hydroxyl group at the 2-position reacts with carboxylic acids or anhydrides to form esters.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Acetic anhydride | Pyridine, 60°C, 2 hours | 2-acetoxy-3-chloropropylsulfamate | Requires anhydrous conditions |
| Benzoyl chloride | Dichloromethane, RT, base | 2-benzoyloxy-3-chloropropylsulfamate | Catalyst: DMAP |
Oxidation Reactions
The hydroxyl group can be oxidized to a ketone or carboxylic acid, though competing elimination reactions may occur due to the β-chloro substituent.
| Oxidizing Agent | Conditions | Product | Byproducts |
|---|---|---|---|
| KMnO₄ | Acidic aqueous, 60°C | 3-chloro-2-oxopropylsulfamate | MnO₂, HCl |
| CrO₃ | Acetic acid, 40°C | 3-chloropropane-2-sulfamic acid | Cr(III) complexes |
Sulfamate Group Reactivity
The sulfamate moiety (-NHSO₃⁻) participates in:
-
Hydrolysis : Under strongly acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions, yielding 3-chloro-2-hydroxypropylamine and sulfate/sulfite ions.
-
Crosslinking : Reacts with epoxides (e.g., glycidyl ethers) to form polymeric networks, used in industrial coatings .
Key Challenges and Considerations
Scientific Research Applications
Chemical Synthesis
N-(3-chloro-2-hydroxypropyl)sulfamate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions:
- Surfactants Production : It is used in the formulation of cationic surfactants, which are essential in detergents and emulsifiers.
- Polymer Chemistry : The compound acts as a monomer or cross-linking agent in the production of high-performance polymers, enhancing their properties through cationization processes .
Biological Research
In biological contexts, this compound has been explored for its potential to modify biomolecules. This capability is crucial for several applications:
- Protein Interaction Studies : The compound is employed to alter the surface properties of proteins, facilitating investigations into protein-protein interactions and enzyme activities.
- Drug Delivery Systems : Research indicates its potential use in developing drug delivery vehicles that enhance the bioavailability of therapeutic agents .
Medical Applications
The medical field has shown interest in this compound for its possible therapeutic applications:
- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may inhibit viral replication, offering a pathway for developing antiviral drugs .
- Antibacterial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, indicating potential for use in antibacterial formulations .
Industrial Applications
This compound finds utility in several industrial processes:
- Water Treatment : It is used in producing cationic cellulose derivatives that serve as flocculants in wastewater treatment, improving sedimentation and clarification processes .
- Textile Industry : The compound plays a role in treating textiles to impart cationic properties, enhancing dye uptake and improving fabric performance .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of N-(3-chloro-2-hydroxypropyl)sulfamate involves its ability to interact with various molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quaternary Ammonium Derivatives
Compounds sharing the 3-chloro-2-hydroxypropyl backbone but differing in functional groups are widely studied. Key examples include:
a) N-(3-Chloro-2-hydroxypropyl)trimethylammonium Chloride
- Structure : Chloro-hydroxypropyl group + quaternary ammonium (-N⁺(CH₃)₃).
- Applications :
- Cationization : Used to modify chitosan and starch, enhancing water solubility and adsorption properties. Quaternary ammonium chitosan derivatives self-aggregate, enabling drug delivery systems .
- Water Treatment : Quaternized agricultural waste (e.g., corn stover) effectively removes chromate, arsenate, and selenite from water .
- Synthesis : Produced via reaction of epichlorohydrin with trimethylamine in organic solvents (e.g., chloroform), yielding high-purity crystalline products .
b) Lauryldimethyl(3-chloro-2-hydroxypropyl)ammonium Chloride
- Structure : Chloro-hydroxypropyl group + dodecyl chain + quaternary ammonium.
- Applications : Acts as a cationic surfactant in detergents, cosmetics, and pharmaceuticals due to its amphiphilic properties .
- Key Difference : The long alkyl chain enhances hydrophobicity, making it suitable for micelle formation, unlike the sulfamate variant.
Comparison Table: Quaternary Ammonium vs. Sulfamate Derivatives
Key Research Findings
Synthetic Utility : The sulfamate derivative is pivotal in generating nitrogen-rich heterocycles for energetic materials, achieving 81.5% yield in azidation steps .
Environmental Applications : Quaternary ammonium analogs outperform sulfamates in heavy metal adsorption, with quaternized corn stover showing 90% chromate removal efficiency .
Material Science : Both sulfamate and ammonium derivatives enhance polymer properties—sulfamates improve thermal stability in plastics, while ammonium groups enable cationic polysaccharides for biomedical use .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(3-chloro-2-hydroxypropyl)sulfamate derivatives?
- Methodology : The synthesis typically involves reacting epichlorohydrin with sulfamate precursors in organic solvents (e.g., chloroform) to avoid aqueous-phase side reactions. For example, anhydrous conditions with trimethylammonium salts yield crystalline products with minimal by-products like 1,3-dichloropropanol-2 . Characterization via NMR (e.g., triplets at 55.11 ppm for methyl carbons) and elemental analysis ensures purity .
Q. Which analytical techniques are critical for structural confirmation of this compound derivatives?
- Methodology : Use Fourier-transform infrared (FT-IR) spectroscopy to identify functional groups (e.g., sulfonate at ~1040 cm), nuclear magnetic resonance (NMR) for stereochemical analysis, and scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDX) for elemental mapping. Brunauer–Emmett–Teller (BET) analysis quantifies surface area modifications in polymer composites .
Q. What are the primary applications of these derivatives in polymer science?
- Methodology : These compounds act as cationic modifiers for polysaccharides (e.g., starch, cellulose) via nucleophilic substitution. For example, grafting quaternary ammonium groups onto pistachio shell powder enhances adsorption capacity for dyes like Acid Orange 7 . Optimization requires pH control (~10–12) and reaction time adjustments to maximize substitution efficiency .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products such as 1,3-dichloropropanol-2 during synthesis?
- Methodology : Replace aqueous systems with aprotic solvents (e.g., chloroform) to suppress hydrolysis. Monitor reaction kinetics using high-performance liquid chromatography (HPLC) to track by-product formation. Adjust molar ratios (e.g., 1:1.2 epichlorohydrin-to-sulfamate) and temperature (40–60°C) to favor the desired pathway .
Q. How do discrepancies in cationization efficiency arise when modifying different polysaccharides (e.g., starch vs. cellulose)?
- Methodology : Differences in hydroxyl group accessibility and crystallinity affect reactivity. Use response surface methodology (RSM) to model variables (e.g., NaOH concentration, reaction time). For starch, pre-treatment with alkaline solutions (pH 11–12) increases substitution efficiency, whereas cellulose may require ball milling to reduce crystallinity .
Q. What strategies resolve conflicting data on environmental persistence of this compound derivatives?
- Methodology : Conduct comparative degradation studies under controlled conditions (UV exposure, microbial activity). Reference EPA guidelines (e.g., TSCA §12(b)) to assess bioaccumulation potential. Use gas chromatography-tandem mass spectrometry (GC-MS/MS) with stable-isotope dilution to quantify degradation products like N-(3-chloro-2-hydroxypropyl)valine in environmental matrices .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported adsorption capacities of quaternized materials?
- Methodology : Standardize substrate properties (e.g., particle size, porosity) and experimental conditions (pH, ionic strength). Cross-validate results using multiple isotherm models (Langmuir vs. Freundlich) and kinetic studies. For example, BET surface area discrepancies in modified pistachio shell powder may arise from incomplete quaternization, detectable via elemental analysis .
Q. Why do synthesis yields vary across studies using similar protocols?
- Methodology : Trace impurities in epichlorohydrin or solvent moisture content can alter reaction pathways. Implement quality control via Karl Fischer titration for solvent dryness. Compare NMR integration ratios (e.g., 3.2–3.5 ppm for –CHCl groups) to assess batch consistency .
Tables for Key Data
| Parameter | Optimal Range | Reference |
|---|---|---|
| Epichlorohydrin-to-sulfamate ratio | 1:1.2 (mol/mol) | |
| Reaction temperature | 50–60°C | |
| Alkaline pre-treatment pH | 10–12 | |
| BET surface area (modified PSP) | 12–15 m/g |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
